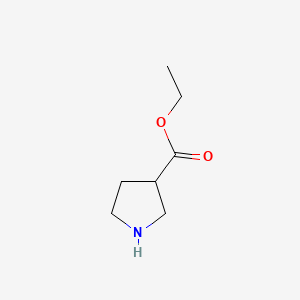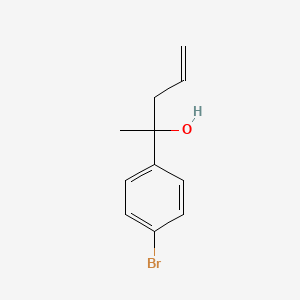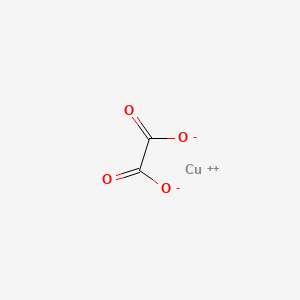
Sodium 3-aminopropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-aminopropane-1-sulfonate, also known as Homotaurine or Tramiprosate, is a natural sulfonic acid found in seaweed . It is a sulfated glycosaminoglycan mimetic that binds soluble Aβ and inhibits the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation .
Synthesis Analysis
The surfactant ProteaseMAX™, which is a sulfonate sodium 3-((1-(furan-2-yl)undecyloxy)carbonylamino) propane-1-sulfonate, can be hydrolyzed simultaneously with enzymatic proteolysis . This suggests a potential synthesis pathway for this compound.Molecular Structure Analysis
The molecular formula of this compound is C3H9NO3S . Its average mass is 139.173 Da and its monoisotopic mass is 139.030319 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is noted that this compound can be hydrolyzed simultaneously with enzymatic proteolysis .Physical and Chemical Properties Analysis
The density of this compound is 1.4±0.1 g/cm3 . It has a molar refractivity of 29.9±0.4 cm3 . The compound has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its polar surface area is 89 Å2 .Wissenschaftliche Forschungsanwendungen
Environmentally Friendly Cleaning Solutions
Sulfamic acid is an industrially useful compound widely used for removing scales and metal oxide deposits from metal and ceramic surfaces. It serves as an alternative, environmentally friendly, and less toxic electrolyte for cleaning metallic surfaces compared to more volatile and irritating hydrochloric and sulfuric acid-based electrolytes. Organic compounds based corrosion inhibitors, both of natural and synthetic origin, are employed alongside sulfamic acid to prevent metallic surface damage in these applications. These inhibitors are effective through adsorption on the metallic surface, following the Langmuir adsorption isotherm model, and behave as mixed- and interface-type corrosion inhibitors in sulfamic acid-based electrolytes (C. Verma & M. Quraishi, 2022).
Energy Storage
Sodium-sulfur batteries, especially those operating at room temperature, have been recognized as a promising low-cost option for grid-scale energy storage. Research and development in this area have focused on enhancing the electrochemical performance of these batteries by tailoring electrode materials and electrolytes. Challenges such as improving safety and energy density are highlighted, with various solutions suggested to overcome these hurdles (Deepak Kumar, Suman B. Kuhar, & D. Kanchan, 2018).
Pharmacological Activity and Kinetics
Sodium tanshinone IIA sulfonate (STS), a water-soluble derivative of tanshinone IIA, exhibits multiple pharmacological activities including antioxidant, anti-inflammatory, and anti-apoptotic effects. It is approved for treating cardiovascular diseases in China. The review summarizes the pharmacological activities and pharmacokinetics of STS, supporting its further application and development in treating various diseases such as heart, brain, pulmonary diseases, cancers, and sepsis. The mechanisms primarily involve anti-oxidative and anti-inflammatory effects through regulating various transcription factors and ion channels (Zhong-Yan Zhou et al., 2019).
Advanced Materials for Sodium Metal Anodes
In the context of sodium-metal batteries (SMBs), sodium metal anodes are crucial for emerging energy storage systems such as sodium sulfur and sodium selenium batteries. The review focuses on the challenges and recent progress in developing sodium-metal anodes, including the unstable solid electrolyte interphase, dendrite growth, and gas evolution. Solutions are proposed in the form of improved electrolytes, interfacial engineering, electrode architectures, and alloy design to overcome these challenges and enhance the performance of SMBs (Byeongyong Lee et al., 2019).
Wirkmechanismus
Sodium 3-aminopropane-1-sulfonate is reported to bind soluble Aβ and inhibit the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation . This suggests that it may have potential applications in the treatment of conditions involving protein misfolding, such as Alzheimer’s disease.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-aminopropane-1-sulfonate involves the reaction of 3-aminopropanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "3-aminopropanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 3-aminopropanesulfonic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to remove any solids", "Concentrate the filtrate under reduced pressure", "Crystallize the product from water", "Dry the product under vacuum" ] } | |
CAS-Nummer |
81028-90-2 |
Molekularformel |
C3H12NNaO5S |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
sodium;3-aminopropane-1-sulfonate;dihydrate |
InChI |
InChI=1S/C3H9NO3S.Na.2H2O/c4-2-1-3-8(5,6)7;;;/h1-4H2,(H,5,6,7);;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
DGMRLMMIFJTAHR-UHFFFAOYSA-M |
SMILES |
C(CN)CS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C(CN)CS(=O)(=O)[O-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


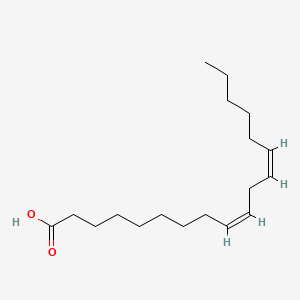
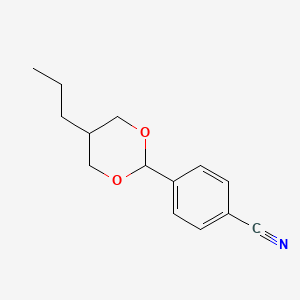
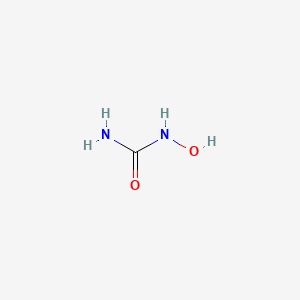
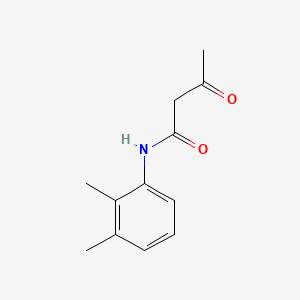
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)

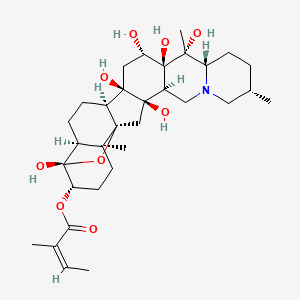
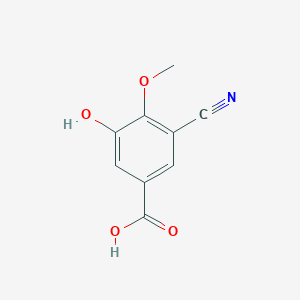
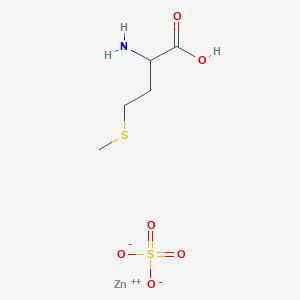

![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)
